molecular formula C11H14N2O2 B3080110 N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide CAS No. 1082156-54-4

N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide

Cat. No. B3080110
CAS RN: 1082156-54-4
M. Wt: 206.24 g/mol
InChI Key: NQJUDLAPVSXXMM-UHFFFAOYSA-N
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Description

“N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 . It is a crucial building block in many drug candidates .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(3-Amino-4-methylphenyl)benzamide was synthesized using a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound . The reaction process was complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .


Molecular Structure Analysis

The molecular structure of “N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the synthesis of N-(3-Amino-4-methylphenyl)benzamide involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction kinetics parameters were determined using a continuous flow microreactor system .


Physical And Chemical Properties Analysis

“N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide” has a predicted density of 1.304±0.06 g/cm3 and a predicted boiling point of 444.8±35.0 °C . The melting point and flash point are not available .

Scientific Research Applications

Synthesis and Antiproliferative Activity

Compounds structurally related to "N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide" have been synthesized and evaluated for their biological activities. For instance, a compound with significant inhibitory activity against certain cancer cell lines was synthesized through condensation reactions, demonstrating potential applications in antiproliferative research (Lu et al., 2021).

Cytotoxicity Studies

Similar compounds have been synthesized and assessed for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies aim to discover novel anticancer agents, highlighting the importance of structural variations in medicinal chemistry (Hassan et al., 2014).

Crystal Structure and Characterization

The crystal structure of related compounds provides insights into their potential interactions with biological targets. Such studies are crucial for understanding the structure-activity relationships that underlie their biological effects (Özer et al., 2009).

Antioxidant and Anticancer Activity

Derivatives of "N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide" have been explored for their antioxidant and anticancer activities. Some derivatives showed higher antioxidant activity than ascorbic acid, and certain compounds exhibited selective cytotoxicity against cancer cell lines, suggesting their potential in therapeutic applications (Tumosienė et al., 2020).

Synthesis and Neurological Application

The synthesis of compounds related to "N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide" for potential neurological applications, such as in the treatment of Alzheimer's disease, has been reported. These compounds serve as radiolabeled agents for imaging specific enzymes or receptors, demonstrating the versatility of cyclopropane derivatives in biomedicine (Gao et al., 2017).

Electrochromic and Electrofluorescent Applications

Research extends beyond biological applications, as demonstrated by the synthesis of electroactive polyamides with bis(diphenylamino)-fluorene units for potential use in electronic devices. These materials exhibit electrochromic and electrofluorescent dual-switching properties, highlighting the broad utility of cyclopropanecarboxamide derivatives in material science (Sun et al., 2016).

properties

IUPAC Name

N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-5-4-8(6-9(10)12)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJUDLAPVSXXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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